molecular formula C6H8ClN3O B1271200 2-((6-Chloropyrimidin-4-yl)amino)ethanol CAS No. 22177-94-2

2-((6-Chloropyrimidin-4-yl)amino)ethanol

Cat. No. B1271200
CAS RN: 22177-94-2
M. Wt: 173.6 g/mol
InChI Key: STVWPKJSUOPUAT-UHFFFAOYSA-N
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Description

“2-((6-Chloropyrimidin-4-yl)amino)ethanol” is a chemical compound with the molecular formula C6H8ClN3O . It is also known as 4-(2-hydroxyethylamino)-6-chloro-2-aminopyrimidine. This compound belongs to the class of aminopyrimidines and is used as a reagent in organic chemistry.


Molecular Structure Analysis

The molecular weight of “2-((6-Chloropyrimidin-4-yl)amino)ethanol” is 173.6 . The linear formula of this compound is C6H8ClN3O .


Physical And Chemical Properties Analysis

“2-((6-Chloropyrimidin-4-yl)amino)ethanol” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

“2-((6-Chloropyrimidin-4-yl)amino)ethanol” is a chemical compound with the molecular formula C6H8ClN3O . It’s related to pyrimidine derivatives, which are broadly applied in therapeutic disciplines due to their high degree of structural diversity .

Pyrimidine derivatives, including those with a 6-chloropyrimidin-4-yl group, have been reported to exhibit a wide range of biological activities. These include modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

  • Pharmacologically Active Decorated Six-Membered Diazines

    • Field : Medicinal Chemistry
    • Application Summary : Diazine alkaloids, which include pyrimidines, are a central building block for a wide range of pharmacological applications . They exhibit a variety of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
    • Methods and Procedures : The chapter focuses on the different synthetic approaches applied in preparing pharmacologically active decorated diazines, with special care on pyrimidines .
    • Results and Outcomes : The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
  • Synthesis of Rilpivirine

    • Field : Organic Chemistry
    • Application Summary : Rilpivirine (RPV) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat individuals infected with human immunodeficiency virus 1 (HIV-1) . It is three times more potent than etravirine and is used once daily with a low oral dose .
    • Methods and Procedures : The synthesis of rilpivirine involves three main steps: synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (intermediate 2), synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermediate 3), and synthesis of rilpivirine .
    • Results and Outcomes : The optimized synthetic procedure improved the overall yield from 18.5% to 21% and reduced the reaction time for the last step from 69 hours to 90 minutes .
  • Synthesis of Etravirine

    • Field : Organic Chemistry
    • Application Summary : Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat individuals infected with human immunodeficiency virus 1 (HIV-1) . It is synthesized via an intermediate that includes a 4-amino-5-bromo-6-chloropyrimidin-2-yl group .
    • Methods and Procedures : The synthesis of etravirine involves a reaction between (2 E )-3- (4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4- [ (4-chloropyrimidin-2-yl)amino]benzonitrile in acetonitrile under reflux condition .
    • Results and Outcomes : The optimized synthetic procedure improved the overall yield and reduced the reaction time .
  • Synthesis of Pazopanib

    • Field : Medicinal Chemistry
    • Application Summary : Pazopanib is a medication used to treat renal cell carcinoma and soft tissue sarcoma . It is synthesized via a series of reactions that include pyrimidine derivatives .
    • Methods and Procedures : The synthesis of pazopanib involves several steps, including the preparation of various intermediates .
    • Results and Outcomes : The synthetic approaches applied in preparing pazopanib have been explored in detail .

Safety And Hazards

The safety information for “2-((6-Chloropyrimidin-4-yl)amino)ethanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

2-[(6-chloropyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-5-3-6(8-1-2-11)10-4-9-5/h3-4,11H,1-2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVWPKJSUOPUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365359
Record name 2-[(6-chloropyrimidin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666552
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-((6-Chloropyrimidin-4-yl)amino)ethanol

CAS RN

22177-94-2
Record name 2-[(6-Chloro-4-pyrimidinyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22177-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-chloropyrimidin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SS AlNeyadi, A Adem, N Amer, MA Ghattas… - Results in …, 2021 - Elsevier
The anti-diabetic activities of a series of chloropyrimidine derviatives 2a-k and 4a-k were investigated after they were designed, synthesized, and docked against the GLP-1 receptor …
Number of citations: 1 www.sciencedirect.com
CW Van der Westhuyzen, AL Rousseau, CJ Parkinson - Tetrahedron, 2007 - Elsevier
In an investigation into the electrophilic nitrosation reactions of a series of 4,6-disubstituted pyrimidine derivatives, a subtle interplay between the electronic nature of the C-4 and C-6 …
Number of citations: 22 www.sciencedirect.com

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